

2-Bromo-6-chlorobenzonitrile CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzonitrile

Cat. No.: B1293626

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An In-Depth Technical Guide to 2-Bromo-6-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic compound that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group flanked by bromine and chlorine atoms, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The distinct electronic properties and reactivity of the halogen substituents allow for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery.

Chemical and Physical Properties

2-Bromo-6-chlorobenzonitrile is a solid at room temperature, typically appearing as a pale-yellow to yellow-brown substance. A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
CAS Number	6575-08-2	[1]
Molecular Formula	C ₇ H ₃ BrClN	[1]
Molecular Weight	216.46 g/mol	[1]
Purity	≥97%	
Physical Form	Pale-yellow to Yellow-brown Solid	
Storage Temperature	Room Temperature	

Synthesis of 2-Bromo-6-chlorobenzonitrile

A common and effective method for the synthesis of **2-Bromo-6-chlorobenzonitrile** is the Sandmeyer reaction, which involves the diazotization of an aryl amine followed by displacement with a halide.[2][3][4][5][6] The precursor for this synthesis is 2-amino-6-chlorobenzonitrile.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of **2-Bromo-6-chlorobenzonitrile** from 2-amino-6-chlorobenzonitrile.

Materials:

- 2-amino-6-chlorobenzonitrile
- Hydrobromic acid (48%)
- Sodium nitrite (NaNO₂)
- Copper(I) bromide (CuBr)
- Deionized water
- Ice

- Dichloromethane (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

- Diazotization:
 - In a flask, dissolve 2-amino-6-chlorobenzonitrile in hydrobromic acid.
 - Cool the mixture to 0-5 °C in an ice bath.
 - Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
 - Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0 °C.
 - Slowly add the previously prepared diazonium salt solution to the copper(I) bromide solution, controlling the rate of addition to manage gas evolution.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Work-up and Purification:
 - Extract the reaction mixture with dichloromethane.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

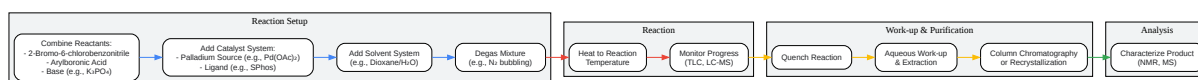
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **2-Bromo-6-chlorobenzonitrile** by recrystallization or column chromatography.

Applications in Drug Development

The strategic placement of the bromo and chloro substituents on the benzonitrile ring allows for selective and sequential cross-coupling reactions, most notably the Suzuki-Miyaura coupling. [7][8][9][10][11] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups.

Suzuki-Miyaura Coupling Workflow

The diagram below illustrates the general workflow for a Suzuki-Miyaura coupling reaction using **2-Bromo-6-chlorobenzonitrile** as a substrate. The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling at the bromine position under specific catalytic conditions.



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